Endo Lurasidone Hydrochloride
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Overview
Description
2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a benzo[d]isothiazole moiety, a piperazine ring, and a cyclohexyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]isothiazole moiety: This can be achieved through the reaction of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
Piperazine ring formation: The piperazine ring is introduced by reacting the benzo[d]isothiazole derivative with piperazine in the presence of a suitable base.
Cyclohexyl group attachment: The cyclohexyl group is attached via a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate with hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The benzo[d]isothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]isothiazole moiety can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with various molecular targets, including:
Serotonin receptors: It acts as an antagonist at serotonin receptors, which can modulate mood and behavior.
Dopamine receptors: It also interacts with dopamine receptors, which are involved in the regulation of movement and emotional responses.
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: A compound with a similar benzo[d]isothiazole moiety and piperazine ring, used as an antipsychotic agent.
Lurasidone: Another antipsychotic with a similar structure, used in the treatment of schizophrenia.
Uniqueness
2-((2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of structural features, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C28H37ClN4O2S |
---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
(1S,2S,6R,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride |
InChI |
InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24-,25+;/m0./s1 |
InChI Key |
NEKCRUIRPWNMLK-UBMRPRFGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O.Cl |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl |
Origin of Product |
United States |
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